molecular formula C18H20O5 B4907299 2-[2-[2-(4-Methoxyphenoxy)ethoxy]ethoxy]benzaldehyde

2-[2-[2-(4-Methoxyphenoxy)ethoxy]ethoxy]benzaldehyde

Cat. No.: B4907299
M. Wt: 316.3 g/mol
InChI Key: VBHKLAMBYOBEBU-UHFFFAOYSA-N
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Description

2-[2-[2-(4-Methoxyphenoxy)ethoxy]ethoxy]benzaldehyde is an organic compound with the molecular formula C14H20O5. It is a derivative of benzaldehyde, featuring a complex ether linkage and a methoxyphenoxy group. This compound is known for its unique structural properties, which make it useful in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-(4-Methoxyphenoxy)ethoxy]ethoxy]benzaldehyde typically involves the reaction of 4-methoxyphenol with ethylene oxide to form 2-(4-methoxyphenoxy)ethanol. This intermediate is then further reacted with additional ethylene oxide to produce 2-[2-(4-methoxyphenoxy)ethoxy]ethanol. Finally, this compound undergoes a formylation reaction using a formylating agent such as paraformaldehyde or dichloromethyl methyl ether to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-(4-Methoxyphenoxy)ethoxy]ethoxy]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.

Major Products

Scientific Research Applications

2-[2-[2-(4-Methoxyphenoxy)ethoxy]ethoxy]benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-[2-(4-Methoxyphenoxy)ethoxy]ethoxy]benzaldehyde depends on its specific application. In biological systems, it may interact with cellular components such as enzymes and receptors, modulating their activity. The methoxyphenoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-[2-(4-Allyl-2-methoxyphenoxy)ethoxy]ethoxy]benzaldehyde
  • 4-[2-(2-Methoxyethoxy)ethoxy]benzaldehyde
  • 2-(Benzyloxy)ethyl 4-methylbenzenesulfonate

Uniqueness

2-[2-[2-(4-Methoxyphenoxy)ethoxy]ethoxy]benzaldehyde is unique due to its specific ether linkage and methoxyphenoxy group, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring specific reactivity and stability .

Properties

IUPAC Name

2-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O5/c1-20-16-6-8-17(9-7-16)22-12-10-21-11-13-23-18-5-3-2-4-15(18)14-19/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHKLAMBYOBEBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCOCCOC2=CC=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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